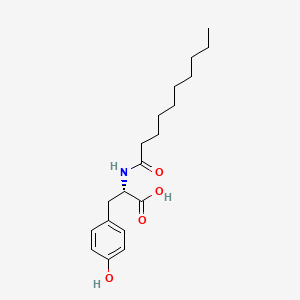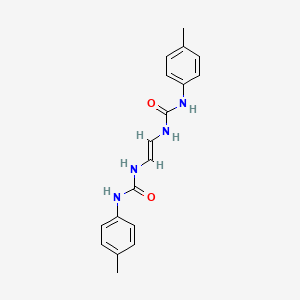![molecular formula C7H8N4O B14697136 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine CAS No. 25680-40-4](/img/structure/B14697136.png)
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The oxazolo[5,4-d]pyrimidine scaffold is often used as a pharmacophore in drug design, targeting various molecular pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as batch processing and the use of high-efficiency catalytic systems, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the oxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- 2-Chloro[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Uniqueness
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s ability to interact with certain molecular targets, making it a valuable scaffold in drug design and development.
Propiedades
Número CAS |
25680-40-4 |
|---|---|
Fórmula molecular |
C7H8N4O |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H8N4O/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3,(H2,8,9,10) |
Clave InChI |
WSCPSTMILVUWJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N=CN=C2O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


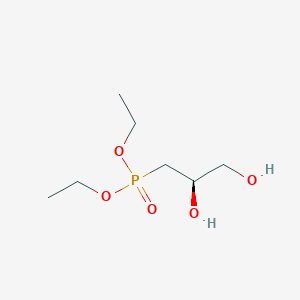
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
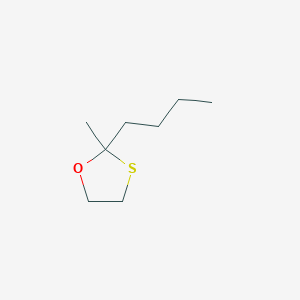
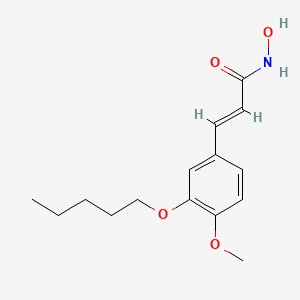

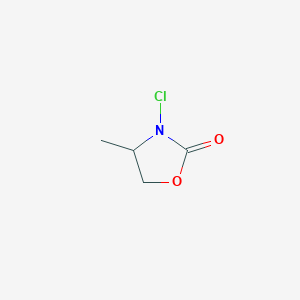


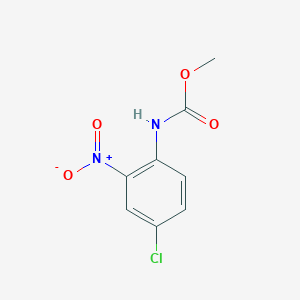

![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
